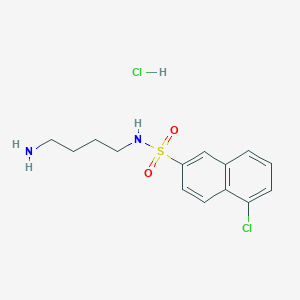

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

Overview

Description

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride (CAS: 88519-57-7) is a naphthalenesulfonamide derivative characterized by a 5-chloro substituent on the naphthalene ring and a 4-aminobutyl alkyl chain. It is commonly referred to as W-13 in pharmacological studies and is recognized as a potent calmodulin (CaM) antagonist . Calmodulin antagonists inhibit Ca²⁺-CaM-dependent enzymes, such as cyclic nucleotide phosphodiesterase, by competitively binding to the hydrophobic regions of the Ca²⁺-CaM complex . W-13 has been identified as a therapeutic candidate for systemic juvenile idiopathic arthritis (sJIA) due to its anti-inflammatory properties and interaction with immune-related pathways, such as interleukin-2 receptor subunit beta (IL2RB) and T-box transcription factor 21 (TBX21) . The compound is commercially available for research purposes, with purity exceeding 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W-13 Hydrochloride involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 4-aminobutylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of W-13 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried under controlled conditions to obtain a stable, high-purity compound .

Chemical Reactions Analysis

Types of Reactions: W-13 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

Scientific Research Applications

Pharmaceutical Development

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is integral in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs that target specific biological pathways, enhancing therapeutic efficacy. The compound acts as a calmodulin antagonist, which has implications for treating diseases where calcium signaling is disrupted. Its interaction with calmodulin can inhibit various cellular processes, making it a candidate for further pharmacological exploration.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. It has been utilized to investigate the effects of calmodulin inhibitors on nitric oxide production in human neutrophils, aiding researchers in understanding complex biological processes and signaling pathways. For instance, studies have shown that it can inhibit nitric oxide synthase activity, which is crucial for regulating vascular tone and immune responses .

Diagnostic Applications

This compound has potential uses in creating diagnostic reagents. Its properties enable the development of sensitive assays for detecting specific biomolecules or pathogens. For example, it has been incorporated into chemiluminescent aptasensors designed for the detection of chloramphenicol in milk, showcasing its utility in food safety testing. The sensitivity of these assays can reach detection limits as low as 0.01 ng/mL.

Material Science

In material science, the compound is explored for developing advanced materials with specific functional properties. Research indicates that it can be used to create polymers that exhibit desirable characteristics for industrial applications. For instance, its incorporation into nanomaterials has been studied to enhance catalytic properties and improve the performance of electrochemical sensors. The unique structural features of this compound allow it to be integrated into composite materials that require specific chemical functionalities.

Environmental Monitoring

The compound's ability to interact with various pollutants makes it useful in environmental monitoring applications. It can be employed to assess environmental contaminants, contributing to research efforts aimed at sustainability and pollution control. Its application in detecting environmental pollutants highlights its versatility beyond traditional laboratory settings.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs targeting biological pathways | Enhanced therapeutic efficacy |

| Biochemical Research | Study of enzyme inhibition and receptor interactions | Insights into nitric oxide synthase regulation |

| Diagnostic Applications | Development of sensitive assays for biomolecule detection | Detection limits down to 0.01 ng/mL |

| Material Science | Creation of advanced materials with specific properties | Improved performance in electrochemical sensors |

| Environmental Monitoring | Assessment of environmental pollutants | Contributions to sustainability research |

Case Studies

- Calmodulin Inhibition : Research demonstrated that this compound effectively inhibits calmodulin-dependent pathways, impacting nitric oxide production in neutrophils . This study highlights its potential therapeutic applications in inflammatory diseases.

- Chemiluminescent Aptasensor Development : A study reported the successful integration of this compound into a chemiluminescent aptasensor for detecting chloramphenicol in dairy products, achieving high sensitivity and specificity. This application underscores its relevance in food safety diagnostics.

- Nanomaterials for Biosensing : The development of multifunctional catalytic nanomaterials incorporating this compound has shown promise in enhancing electrochemiluminescent biosensing techniques. These advancements indicate its potential role in next-generation biosensors.

Mechanism of Action

W-13 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. The inhibition of these enzymes disrupts various cellular processes, including muscle contraction and signal transduction pathways .

Comparison with Similar Compounds

Naphthalenesulfonamide derivatives share a core structure but differ in alkyl chain lengths, substituents, and pharmacological profiles. Below is a detailed comparison:

Structural Modifications and Hydrophobicity

The presence and position of halogen substituents significantly influence activity. For example:

- Chlorine at Position 5: W-13’s 5-chloro group enhances hydrophobicity, which strengthens its binding to the Ca²⁺-CaM complex. Chlorinated derivatives exhibit higher inhibitory potency compared to non-chlorinated analogs (e.g., N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride, CAS: 89108-46-3) .

- Alkyl Chain Length: W-13 has a 4-aminobutyl chain, whereas W-7 (N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride, CAS: 69762-85-2) features a longer 6-aminohexyl chain. Longer chains increase hydrophobicity but may reduce solubility or alter binding kinetics .

- Halogen Substitution: Derivatives with bromine, fluorine, or cyanogen instead of chlorine show reduced efficacy, highlighting chlorine’s unique role in optimizing hydrophobicity and binding affinity .

Pharmacological Activity

Mechanistic Differences

- W-13 vs. W-7: While both inhibit CaM, W-13’s shorter alkyl chain may favor interactions with specific CaM-dependent enzymes relevant to inflammatory pathways, as evidenced by its prominence in sJIA drug repositioning studies .

- Chlorinated vs. Non-chlorinated Derivatives: The 5-chloro group in W-13 increases its binding constant to Ca²⁺-CaM by 2–3 fold compared to non-chlorinated analogs, directly correlating with its inhibitory potency on phosphodiesterase activity .

Biological Activity

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, commonly referred to as W-13, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C14H18ClN2O2S

- Molecular Weight : 349.27 g/mol

- Melting Point : Approximately 237 °C

- Storage Conditions : Refrigerated (0-10 °C) due to sensitivity to light and heat .

The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest potential interactions with various biological targets, indicating possible roles in:

- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in microbial metabolism.

- Anti-inflammatory Properties : It is hypothesized that the compound could modulate inflammatory responses, though detailed studies are required to confirm these effects.

Antimicrobial Activity

Research has indicated that W-13 exhibits antimicrobial properties. A comparative analysis with similar compounds shows that its structural features may enhance its efficacy against certain bacterial strains.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloronaphthalene-2-sulfonamide | Lacks amino group | Primarily antibacterial activity |

| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Different naphthalene position | Potentially different biological activity |

| N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamide | Variation in chlorine position | May exhibit altered pharmacodynamics |

This table highlights the unique substitution pattern of W-13 compared to its analogs, which may contribute to its distinct biological activity profile.

Anti-inflammatory Activity

In vitro studies have suggested that W-13 may possess anti-inflammatory effects. For instance, it has been shown to reduce pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses . Further research is necessary to delineate the specific pathways involved.

Transcriptomic Analysis

A significant study involving transcriptomic analysis identified W-13 among other bioactive molecules linked to systemic juvenile idiopathic arthritis (sJIA). The study utilized weighted gene co-expression network analysis (WGCNA) to establish connections between W-13 and inflammatory pathways, indicating its potential as a therapeutic agent in inflammatory diseases .

Pharmacological Research

W-13 has been categorized as a calmodulin antagonist, which positions it as a candidate for further pharmacological exploration. Calmodulin plays a critical role in various cellular processes, including muscle contraction and cell signaling. The inhibition of calmodulin by W-13 may lead to significant downstream effects on cellular functions .

Q & A

Q. Basic Synthesis and Characterization

Q. Q: What are the recommended methods for synthesizing and characterizing N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride?

A:

- Synthesis : The compound is typically synthesized via sulfonylation of 5-chloronaphthalene-2-sulfonyl chloride with 1,4-diaminobutane, followed by hydrochloride salt formation. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete sulfonylation .

- Characterization : Key analytical methods include:

Q. Q: How does this compound act as a calcium/calmodulin (CaM) antagonist, and what experimental assays validate its efficacy?

A:

- Mechanism : The sulfonamide group binds to CaM’s hydrophobic pockets, competitively inhibiting Ca²⁺-dependent target interactions (e.g., myosin light chain kinase) .

- Assays :

- Fluorometric Ca²⁺ assays : Measure intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) using Fura-2 AM.

- CaM-dependent enzyme inhibition : Test inhibition of phosphodiesterase 1 (PDE1) activity via colorimetric phosphate release assays .

- Dose-response curves : IC₅₀ values are typically determined in vitro (e.g., ~10–50 μM in murine brain homogenates) .

Q. Advanced Experimental Design for Neuronal Studies

Q. Q: What factors should be considered when designing in vivo experiments to study this compound’s effect on metabotropic glutamate receptors (mGluRs)?

A:

- Model selection : Use C57BL/6 mice for consistency with prior studies on CaM-mGluR1 coupling .

- Dosage : Intraperitoneal administration at 10–20 mg/kg, with pharmacokinetic profiling to ensure brain penetration .

- Controls : Include vehicle (saline) and a positive CaM antagonist control (e.g., W-7).

- Endpoint assays : Electrophysiology (e.g., long-term depression in hippocampal slices) paired with Western blotting for phosphorylated CREB .

Q. Addressing Data Contradictions in Calcium Signaling Studies

Q. Q: How can researchers reconcile conflicting results regarding this compound’s potency across different cell types?

A:

- Variables to assess :

- Cell-specific CaM isoforms : Certain cells express CaM variants with altered binding affinities.

- Off-target effects : Test selectivity using CaM pull-down assays with competitor peptides .

- Buffer conditions : Calcium chelators (e.g., EGTA) may artificially alter efficacy; use physiological Ca²⁺ concentrations .

- Mitigation : Perform parallel experiments in primary neurons and recombinant CaM systems to isolate variables .

Q. Derivative Synthesis for Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies are effective for synthesizing derivatives to explore SAR in CaM antagonism?

A:

- Core modifications :

- Synthetic routes :

- Screening : Test derivatives in PDE1 inhibition assays and molecular docking simulations against CaM (PDB: 1CLL) .

Q. Analytical Challenges in Detecting Degradation Products

Q. Q: What advanced techniques are recommended for identifying degradation byproducts during stability studies?

A:

- LC-MS/MS : Use reverse-phase C18 columns and high-resolution MS to detect hydrolyzed sulfonamide or dechlorinated products .

- Forced degradation : Expose the compound to heat (40°C), UV light, and acidic/basic conditions to simulate shelf-life stressors .

- Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. byproducts in DMSO-d₆ .

Q. Application in Neurodegenerative Disease Models

Q. Q: How can this compound be applied to study calcium dysregulation in Alzheimer’s disease (AD) models?

A:

- In vitro : Treat APP/PS1 transgenic primary neurons to assess amyloid-β-induced Ca²⁺ overload via Fluo-4 imaging .

- In vivo : Administer chronically (4 weeks) in AD mice and evaluate cognitive deficits (Morris water maze) and tau phosphorylation (AT8 antibody) .

- Combination therapy : Co-administer with NMDA receptor antagonists (e.g., memantine) to test synergistic effects .

Properties

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.